molecular formula C13H12O4 B14957376 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl- CAS No. 64309-70-2

2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl-

Cat. No.: B14957376
CAS No.: 64309-70-2
M. Wt: 232.23 g/mol
InChI Key: CXEGEDUUGOIOEM-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.238. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the esterification of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of fluorescent probes and sensors

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to induce apoptosis in cancer cells by interacting with tubulin and inhibiting its polymerization. This leads to cell cycle arrest and apoptosis . Additionally, coumarin-based compounds can act as fluorescent probes through mechanisms such as excited-state intramolecular proton transfer and photo-induced electron transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7-8(2)13(15)17-12-6-10(16-9(3)14)4-5-11(7)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEGEDUUGOIOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357602
Record name 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64309-70-2
Record name 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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